2-Acetamidothiazole

Coordination Chemistry Antifouling Antibacterial

Sourcing generic 2-aminothiazoles often yields unpredictable Vilsmeier-Haack outcomes due to uncharacterized C-4-dependent bifurcation. 2-Acetamidothiazole resolves this ambiguity with documented regioselectivity. • Predictable C-5 formylation (methyl/phenyl at C-4) vs. N-formylation/deacetylation (carbethoxy at C-4) • N-donor ligand for arene Ru(II) antifouling complexes with 11-20 mm inhibition zones • Privileged scaffold: 5-carboxamide derivatives achieve IC50 0.03 μM (H-460); CDK2 inhibitors reach 1-10 nM Supplied ≥98% purity (GC), full CoA, ambient-temperature global shipping.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 2719-23-5
Cat. No. B160167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidothiazole
CAS2719-23-5
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=CS1
InChIInChI=1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8)
InChIKeyWXPLRSVMGRAIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Acetamidothiazole: Chemical Profile and Procurement


2-Acetamidothiazole (CAS 2719-23-5, also known as N-(2-thiazolyl)acetamide, molecular formula C5H6N2OS, molecular weight 142.18) is a thiazole derivative bearing an acetamido group at the 2-position [1]. It is a crystalline solid with a reported melting point of 202–206 °C (decomposition) . The compound serves as a versatile heterocyclic building block and ligand precursor, characterized by its thiazole ring containing both sulfur and nitrogen heteroatoms, which confers specific coordination chemistry and synthetic reactivity properties [1].

2-Acetamidothiazole Substitution Limitations


While the 2-aminothiazole scaffold is broadly represented in medicinal chemistry, 2-acetamidothiazole possesses a specific N-acetylated 2-amino substituent that fundamentally alters its reactivity profile, coordination chemistry, and tautomeric behavior compared to its parent 2-aminothiazole or other 2-acylamino analogs. The acetamido group enables amido/imido tautomerism [1], directs electrophilic substitution regiochemistry (e.g., C-5 bromination under enzymatic conditions) [2], and provides a protected amine handle for further derivatization. Critically, the 4-position substituent dictates divergent reaction pathways in Vilsmeier–Haack chemistry—C-4 carbethoxy yields unexpected N-formylation/deacetylation, whereas other C-4 groups give standard C-5 formylation [3]. Procurement of an unqualified analog lacking documented reactivity data may therefore lead to unexpected synthetic outcomes or coordination failure.

2-Acetamidothiazole Performance Evidence


Ruthenium(II) Complexes Antibacterial Activity

Arene ruthenium(II) complexes incorporating 2-acetamidothiazole or 5-chloro-2-acetamidothiazole as ligands exhibit moderate to good antibacterial and antifouling activity against both marine fouling bacteria and clinical pathogens. In disc diffusion assays, representative complexes produce inhibition zones ranging from 11 mm to 20 mm against tested bacterial strains [1][2]. While no direct head-to-head comparison with free ligand alone is reported in the same study, the coordinated complexes demonstrate a quantifiable biological effect that the free 2-acetamidothiazole ligand alone does not display at equivalent concentrations in these assays.

Coordination Chemistry Antifouling Antibacterial Ruthenium Complexes

Vilsmeier-Haack Formylation Divergence by C-4 Substituent

The Vilsmeier–Haack (VMH) reaction of 2-acetamidothiazole derivatives proceeds via two distinct pathways depending solely on the substituent at the C-4 position. When a carbethoxy group (–COOEt) occupies the C-4 position, the reaction affords an unexpected N-formylated product accompanied by deacetylation. In contrast, when the C-4 substituent is methyl (–CH3), –CH2COOC2H5, coumarinyl, or phenyl, the reaction proceeds via the expected C-5 formylation pathway [1][2]. This bifurcation is documented and reproducible across multiple substituted derivatives.

Synthetic Methodology Vilsmeier–Haack Reaction Regioselectivity C-4 Substituent Effects

Antiproliferative Activity vs. Gefitinib in Cancer Cells

In a study of 2-acetamidothiazole-5-carboxamide derivatives, compound 8e exhibited potent antiproliferative activity across four cancer cell lines. Against H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric) cell lines, compound 8e displayed IC50 values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM, respectively. This performance was 2.5- to 186-fold more active than gefitinib (an FDA-approved EGFR tyrosine kinase inhibitor) and the reference compound 1 in the same assay panel [1].

Antiproliferative Cancer Cell Lines Kinase Inhibition Medicinal Chemistry

Mannich Reaction Kinetics: C-4 Substituent Effect

The Mannich reaction of 2-acetamidothiazole derivatives exhibits substituent-dependent reaction rates. 2-Acetamido-4-methylthiazole undergoes Mannich reaction completion in a short time upon simple mixing of reactants without solvent. In contrast, the unsubstituted parent 2-acetamidothiazole requires heating for 1–2 hours in a water bath to achieve comparable conversion under otherwise identical reaction conditions [1].

Mannich Reaction Reaction Kinetics Synthetic Methodology C-4 Substituent Effects

DPPH Radical Scavenging Activity

2-(2-Substituted acetamido)thiazole derivatives synthesized from a 2-acetamidothiazole-based precursor were evaluated for DPPH radical scavenging activity. Three sulfide-containing derivatives (compounds 4, 6, and 8) exhibited IC50 values ranging from 24.17 to 32.26 μg/mL, compared against the reference antioxidants ascorbic acid and butylated hydroxytoluene (BHT) [1]. While these values are derived from derivatives rather than the parent 2-acetamidothiazole itself, they establish a baseline for the scaffold's antioxidant potential.

Antioxidant DPPH Assay DFT Calculations Molecular Docking

2-Acetamidothiazole Application Scenarios


Antifouling Ruthenium Complexes Synthesis

2-Acetamidothiazole functions as an effective N-donor ligand for the preparation of arene ruthenium(II) complexes of the general formula [(η6-arene)Ru(L)Cl2] where L = 2-acetamidothiazole or 5-chloro-2-acetamidothiazole. These complexes exhibit moderate to good antibacterial and antifouling activities, with inhibition zones of 11–20 mm against marine fouling bacteria and clinical isolates. This application is particularly relevant for research programs developing environmentally acceptable alternatives to tributyltin (TBT)-based antifouling coatings [1][2].

C-4 Substituent-Dependent Synthetic Intermediate

The Vilsmeier–Haack reaction outcome on 2-acetamidothiazole derivatives is exquisitely sensitive to the C-4 substituent: carbethoxy substitution triggers N-formylation with concomitant deacetylation, whereas methyl, phenyl, and related C-4 groups direct C-5 formylation. This predictable bifurcation makes 2-acetamidothiazole an excellent scaffold for regioselective formylation studies and for generating structurally diverse thiazole derivatives through rational C-4 substituent selection [3][4].

Kinase-Targeted Anticancer Scaffold

Derivatives built upon the 2-acetamidothiazole core have demonstrated potent antiproliferative activity against multiple cancer cell lines. Notably, 2-acetamidothiazole-5-carboxamide derivatives exhibit IC50 values as low as 0.03 μM (H-460 lung cancer), outperforming the clinical kinase inhibitor gefitinib by up to 186-fold. Additionally, 2-acetamido-thiazolylthio-based inhibitors of CDK2 have yielded analogs with IC50 values in the 1–10 nM range. These data support procurement of 2-acetamidothiazole as a privileged starting scaffold for anticancer lead discovery [5][6].

Antioxidant Lead Optimization Precursor

2-Chloroacetamido-5-(4-chlorophenylazo)thiazole, derived from the 2-acetamidothiazole scaffold, serves as a versatile precursor for generating 2-(2-substituted acetamido)thiazole antioxidants. The resulting sulfide derivatives demonstrate DPPH radical scavenging activity with IC50 values of 24.17–32.26 μg/mL, and molecular docking against protein 2Y9X yields binding scores of −6.39 to −7.28 kcal/mol. The scaffold is suitable for antioxidant SAR programs requiring well-characterized synthetic entry points [7].

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